1-(Pyrrolidin-3-YL)-1H-pyrazole
Overview
Description
“1-(Pyrrolidin-3-YL)-1H-pyrazole” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is characterized by its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings . In the laboratory, pyrrolidine is usually synthesized by treating 4-chlorobutan-1-amine with a strong base .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring . This five-membered ring is a saturated scaffold that allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Scientific Research Applications
Synthesis of Heterocyclic Compounds : A significant application of pyrazole derivatives is in the synthesis of various heterocyclic compounds. For instance, the synthesis of 1-(pyrrolidin-2-ylmethyl)-1H-azoles and related compounds has been reported, which are useful as building blocks in the lead-oriented synthesis of compound libraries. These compounds fit the definition of low-molecular-weight hydrophilic three-dimensional templates, which are valuable in medicinal chemistry (Zhersh et al., 2013).
Study of Proton Transfer Mechanisms : Pyrazole derivatives have been studied for their unique photoinduced proton transfer properties. Research on 2-(1H-pyrazol-5-yl)pyridines and their derivatives demonstrates three types of photoreactions, including excited-state intramolecular and intermolecular double-proton transfer, which are significant in understanding proton dynamics in molecular systems (Vetokhina et al., 2012).
Optoelectronic Applications : Pyrazole derivatives are utilized in the development of materials for phosphorescent organic light-emitting diodes (PhOLEDs). For example, 3-(1H-Pyrazol-1-yl)pyridine has been used to construct bipolar host materials for blue, green, and white PhOLEDs, showcasing the role of these compounds in advancing optoelectronic technologies (Li et al., 2016).
Biomedical Applications : Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds including 1H-pyrazolo[3,4-b]pyridines, have been extensively studied for their biomedical applications. These compounds have been synthesized for various therapeutic purposes, indicating their importance in the field of drug discovery (Donaire-Arias et al., 2022).
Antimicrobial Activity : Some pyrazole derivatives have been explored for their antimicrobial activities. For instance, the synthesis and study of chitosan Schiff bases based on heterocyclic moieties including pyrazole derivatives demonstrate potential in creating antimicrobial agents (Hamed et al., 2020).
Mechanism of Action
Target of Action
Compounds characterized by the pyrrolidine ring, such as 1-(pyrrolidin-3-yl)-1h-pyrazole, have been reported to exhibit target selectivity . The exact targets and their roles would require further investigation.
Mode of Action
It’s known that the pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization This could influence the compound’s interaction with its targets and the resulting changes
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with various biological activities . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound, which requires further investigation.
Pharmacokinetics
It’s known that the introduction of heteroatomic fragments in molecules, such as nitrogen in the pyrrolidine ring, can modify physicochemical parameters and influence the adme/tox results for drug candidates . This could impact the bioavailability of this compound.
Result of Action
Compounds with a pyrrolidine ring have been associated with various biological activities . The exact effects would depend on the specific targets and mode of action of the compound, which requires further investigation.
Action Environment
It’s known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins . This suggests that the compound’s action could be influenced by its molecular environment.
Biochemical Analysis
Biochemical Properties
1-(Pyrrolidin-3-YL)-1H-pyrazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability. The nature of these interactions can vary, including binding to active sites or allosteric sites, leading to inhibition or activation of the enzyme’s function .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism and energy production . Additionally, it can impact cell signaling pathways, potentially affecting cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It binds to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its effectiveness . Long-term effects on cellular function have also been observed, with potential impacts on cell viability and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic processes or modulating cell signaling pathways. At higher doses, toxic or adverse effects may be observed, including potential damage to tissues or organs . Threshold effects and dose-response relationships are important considerations in these studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may enhance or inhibit specific metabolic pathways, leading to changes in the production or utilization of metabolites . These interactions can have significant effects on overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. It may interact with specific transporters or binding proteins, influencing its localization and accumulation . Understanding these interactions is important for determining the compound’s effectiveness and potential side effects .
Subcellular Localization
This compound’s subcellular localization can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall effectiveness in biochemical reactions .
Properties
IUPAC Name |
1-pyrrolidin-3-ylpyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-3-9-10(5-1)7-2-4-8-6-7/h1,3,5,7-8H,2,4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZKWDPTWJFIPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1196156-80-5 | |
Record name | 1-(pyrrolidin-3-yl)-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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